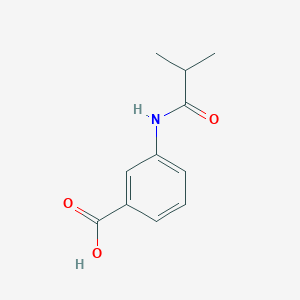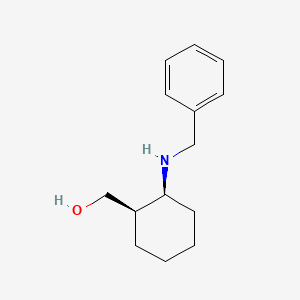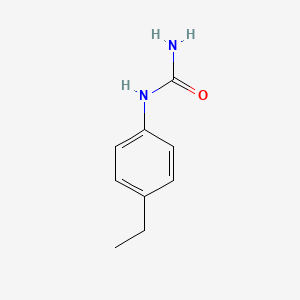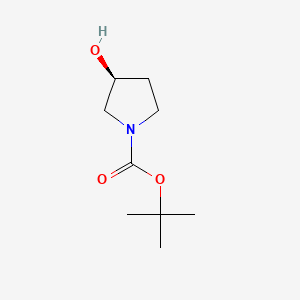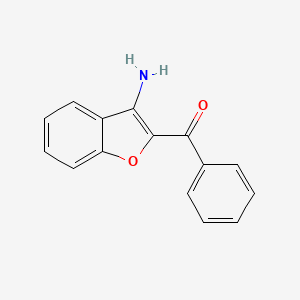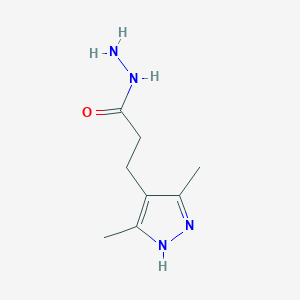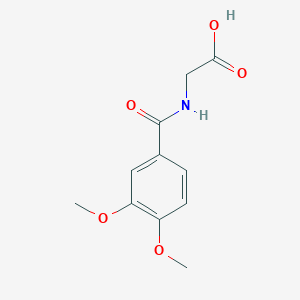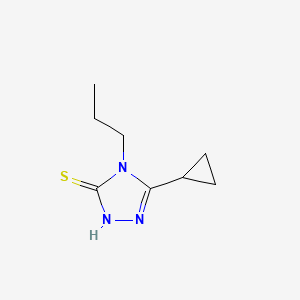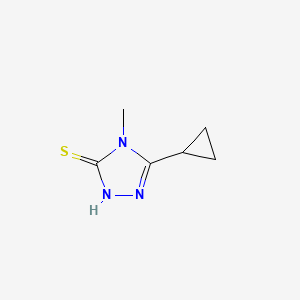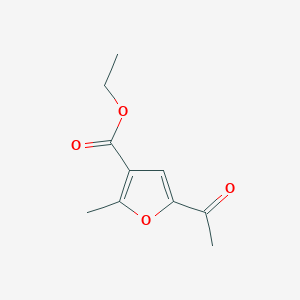
Ethyl 5-acetyl-2-methylfuran-3-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of ethyl 5-acetyl-2-methylfuran-3-carboxylate involves reactions that yield this compound as a product or as an intermediate in the synthesis of more complex molecules. For example, ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate can be obtained from a reaction involving acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine, showcasing a method that might be adaptable for the synthesis of ethyl 5-acetyl-2-methylfuran-3-carboxylate (Guo Pusheng, 2009). Furthermore, compounds with structural similarities have been synthesized through various methodologies, indicating the versatile approaches available for synthesizing compounds within this chemical family.
Molecular Structure Analysis
The molecular structure of ethyl 5-acetyl-2-methylfuran-3-carboxylate and related compounds has been elucidated using techniques like HPLC, X-ray, FT-IR, NMR, and MS. These studies provide detailed information on the molecular geometry, bond lengths, angles, and stereochemistry of these compounds, contributing to a deeper understanding of their chemical behavior and properties. For example, the structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate have been thoroughly investigated, offering insights into the molecular structure of similar compounds (Anna Kusakiewicz-Dawid et al., 2007).
Chemical Reactions and Properties
Ethyl 5-acetyl-2-methylfuran-3-carboxylate participates in various chemical reactions, leading to the formation of different products. These reactions include chloroethylation, alkylation with secondary amines, and reactions with nucleophiles, demonstrating the compound's reactivity and functional group transformations. The synthesis and selected reactions of ethyl 5-(1-chloroethyl)-2-methylfuran-3-carboxylate illustrate the types of chemical transformations that ethyl 5-acetyl-2-methylfuran-3-carboxylate might undergo (L. М. Pevzner, 2007).
Scientific Research Applications
-
Organic Chemistry
- Furan derivatives are important building blocks in organic chemistry . They are used in the synthesis of structurally diverse polysubstituted furans with mono to tricarboxylate groups . The method involves the direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates .
- The DFT calculated C-H stretching mode of the titled molecule was found at 3052 cm −1 with 81% PED, and another stretching mode was located at 3123 cm −1, which corresponds to the methyl group attached to the furan molecule .
-
Food Science
-
Pharmaceuticals
-
Animal Feed
-
Spectroscopic Analysis
- Furan derivatives, including 2-acetyl-5-methylfuran, have been extensively characterized and analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, and NMR . These techniques are used for structural elucidation of compounds along with the study of geometrical and vibrational properties .
-
Manufacturing
-
Synthesis of Polysubstituted Furans
-
Therapeutics
-
Photovoltaic
-
Dyes and Pigments
-
Corrosion Inhibitors
-
Food Antioxidants
-
Sustainable Chemistry
-
Agrochemicals
properties
IUPAC Name |
ethyl 5-acetyl-2-methylfuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-4-13-10(12)8-5-9(6(2)11)14-7(8)3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOCIKNIQRBSKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1)C(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-acetyl-2-methylfuran-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



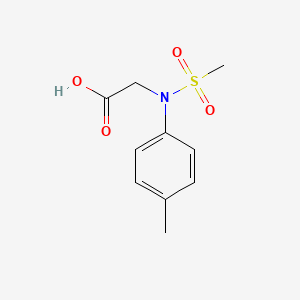
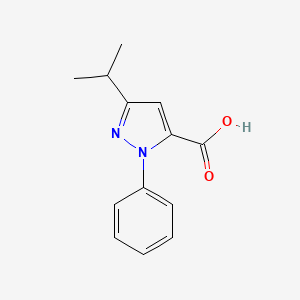
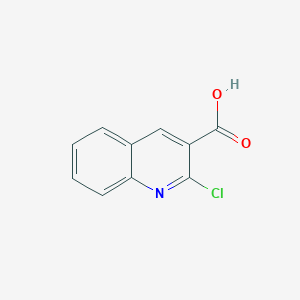
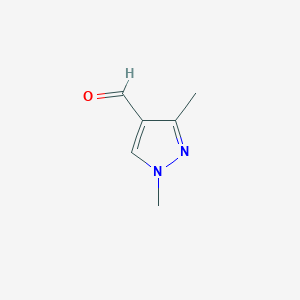
![5-((1H-benzo[d]imidazol-1-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol](/img/structure/B1270546.png)
